1-Chloro-4-fluorobenzene

Catalog No.
S748846
CAS No.
352-33-0
M.F
C6H4ClF
M. Wt
130.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-fluorobenzene

CAS Number

352-33-0

Product Name

1-Chloro-4-fluorobenzene

IUPAC Name

1-chloro-4-fluorobenzene

Molecular Formula

C6H4ClF

Molecular Weight

130.55 g/mol

InChI

InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H

InChI Key

RJCGZNCCVKIBHO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)Cl

Canonical SMILES

C1=CC(=CC=C1F)Cl

1-Chloro-4-fluorobenzene is an aromatic compound with the molecular formula C6H4ClFC_6H_4ClF and a molecular weight of approximately 130.55 g/mol. It is commonly referred to as p-chlorofluorobenzene due to the positioning of the chlorine and fluorine substituents on the benzene ring. The compound features a chlorobenzene structure where a fluorine atom is substituted at the para position relative to the chlorine atom. Its IUPAC Standard InChI is InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H, and it has a CAS Registry Number of 352-33-0 .

The compound is characterized by its flammable nature, with a flash point of 29 °C, and it exhibits moderate toxicity, causing skin irritation and respiratory issues upon exposure .

  • Precursor for Functional Molecules

    -Chloro-4-fluorobenzene serves as a building block for synthesizing various functional molecules. Studies have shown its effectiveness in preparing (4'-fluoro-biphenyl-4-yl)-methyl ether, a potential compound with unknown applications yet [3].

    • Source: [3] 1-Chloro-4-fluorobenzene, 98%, Thermo Scientific Chemicals ()
  • Potential Catalyst

    Research suggests that 1-Chloro-4-fluorobenzene might enhance the rates of reactions involving chloride ions. However, further exploration is needed to understand the specific mechanisms and applications of this potential catalytic property [1].

    • Source: [1] FC60030 | 352-33-0 | 1-Chloro-4-fluorobenzene | Biosynth
Typical of aromatic compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or reactions with amines.
  • Electrophilic Aromatic Substitution: The presence of both chlorine and fluorine can influence reactivity patterns, making the compound susceptible to electrophilic attacks at positions ortho or para to the existing substituents.

For instance, in the presence of strong electrophiles like nitronium ions, 1-chloro-4-fluorobenzene may yield nitro derivatives through nitration reactions.

Several methods are employed for synthesizing 1-chloro-4-fluorobenzene:

  • Halogenation of Benzene Derivatives: Chlorination and fluorination of benzene can be achieved using reagents like chlorine gas and potassium fluoride under controlled conditions.
  • Electrophilic Aromatic Substitution: Starting from chlorobenzene, fluorination can be conducted using fluorine gas or fluoride salts in the presence of catalysts.
  • Direct Fluorination: This method involves reacting chlorobenzene with fluorine in the presence of catalysts such as iron or nickel .

1-Chloro-4-fluorobenzene finds utility in various fields:

  • Chemical Intermediates: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
  • Solvent: Its properties make it suitable for use as a solvent in organic reactions.
  • Research: It is utilized in proteomics research due to its biochemical properties .

Studies on interaction mechanisms involving 1-chloro-4-fluorobenzene focus on its reactivity with biological macromolecules and other small molecules. Its role as an electrophile makes it significant in understanding reaction pathways in organic synthesis and potential biological interactions. Further research is needed to elucidate detailed interaction profiles, particularly concerning cellular targets.

Several compounds share structural similarities with 1-chloro-4-fluorobenzene:

Compound NameFormulaUnique Features
ChlorobenzeneC6H5ClLacks fluorine; primarily used as a solvent.
1-FluorobenzeneC6H5FContains only fluorine; different reactivity patterns.
1-Bromo-4-fluorobenzeneC6H4BrFBromine instead of chlorine; different electrophilic behavior.
2-Chloro-5-fluorobenzeneC6H3ClFDifferent substitution pattern; affects reactivity.

Each compound exhibits unique reactivity based on the nature and position of substituents on the aromatic ring, influencing their applications in synthetic chemistry and material science.

XLogP3

2.9

Boiling Point

130.0 °C

LogP

2.78 (LogP)

Melting Point

-26.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (93.88%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (89.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

55256-17-2
352-33-0

Wikipedia

1-Chloro-4-fluorobenzene

General Manufacturing Information

Benzene, 1-chloro-4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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